

Application Notes and Protocols for Thevinone N-demethylation

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These application notes provide a detailed overview and experimental protocols for the N-demethylation of **thevinone**, a critical transformation in the synthesis of various opioid modulators. The primary method detailed is an iron-mediated N-demethylation, which proceeds through an N-oxide intermediate.

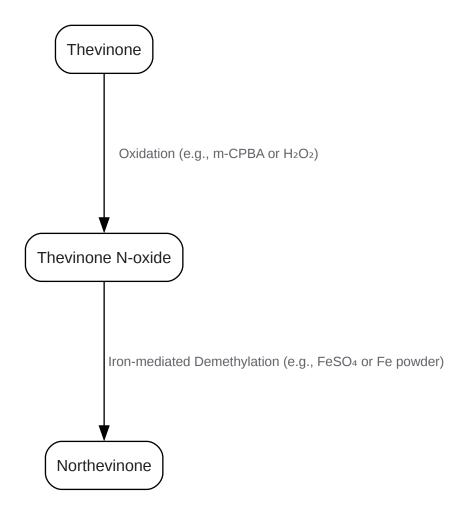
Introduction

Thevinone, a morphinan derivative, serves as a valuable starting material in medicinal chemistry. The removal of its N-methyl group to yield nor**thevinone** is a key step in the semisynthesis of pharmacologically active compounds, including opioid antagonists and agonists. While several methods exist for the N-demethylation of alkaloids, the iron-mediated Polonovski-type reaction offers a practical approach for substrates like **thevinone**.[1][2] This process involves a two-step sequence: the oxidation of the tertiary amine to its corresponding N-oxide, followed by iron-catalyzed demethylation.[2][3]

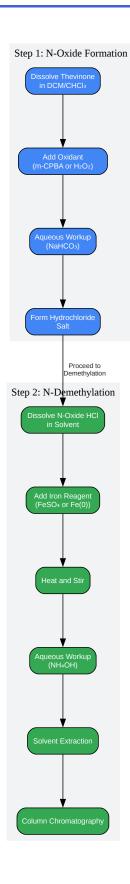
Chemical Pathway

The overall transformation from **thevinone** to nor**thevinone** is depicted below. The process is a two-step reaction sequence.









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References

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- 3. New Methodology for the N-Demethylation of Opiate Alkaloids [organic-chemistry.org]
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